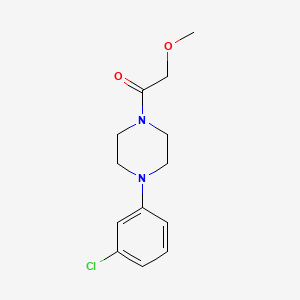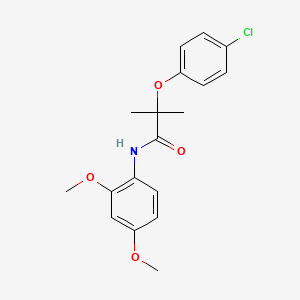![molecular formula C21H21N3O4 B5819750 N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5819750.png)
N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,4-dimethoxybenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” is a quinazoline derivative . Quinazoline derivatives are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are structurally related to fumiquinazolines, a group of naturally occurring secondary metabolites mainly isolated from marine sources .
Applications De Recherche Scientifique
Anti-Tumor Agent
The structure of quinazoline has been widely used as an anti-tumor agent due to its structure–activity relationship . The specific compound could potentially have similar applications in cancer treatment.
Ligand in Protein Data Bank
The compound is listed in the Ligand Dictionary of the Protein Data Bank in Europe . This suggests that it could be used in structural biology and biochemistry research, particularly in the study of protein-ligand interactions.
Solubilizing Protective Group
The 3,4-dimethoxybenzyl group, which is part of the compound, has been used as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers . This application is particularly relevant in the field of nanotechnology.
Precursor Stability
The 3,4-dimethoxybenzyl group also increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . This could be useful in various chemical synthesis processes.
Monolayer Formation
The compound could potentially be used in the formation of self-assembled monolayers (SAMs). SAMs are frequently used in a wide range of applications, including the development of sensors, electronic devices, and nanoscale machines .
Synthesis of Precursors
The protective group has the additional advantage to be stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors . This could be beneficial in organic synthesis and materials science.
Orientations Futures
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-8-5-13(10-18(17)28-2)12-22-20(25)14-6-7-15-16(11-14)23-19-4-3-9-24(19)21(15)26/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLVOGQAJIJEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B5819675.png)







![ethyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5819715.png)

![3-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5819724.png)

![N-{3-[(tert-butylamino)carbonyl]phenyl}-3-ethoxybenzamide](/img/structure/B5819764.png)